N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216538-93-0
VCID: VC6401121
InChI: InChI=1S/C22H21FN4OS.ClH/c1-15-7-8-19-20(16(15)2)25-22(29-19)27(11-4-10-26-12-9-24-14-26)21(28)17-5-3-6-18(23)13-17;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl
Molecular Formula: C22H22ClFN4OS
Molecular Weight: 444.95

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride

CAS No.: 1216538-93-0

Cat. No.: VC6401121

Molecular Formula: C22H22ClFN4OS

Molecular Weight: 444.95

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride - 1216538-93-0

Specification

CAS No. 1216538-93-0
Molecular Formula C22H22ClFN4OS
Molecular Weight 444.95
IUPAC Name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Standard InChI InChI=1S/C22H21FN4OS.ClH/c1-15-7-8-19-20(16(15)2)25-22(29-19)27(11-4-10-26-12-9-24-14-26)21(28)17-5-3-6-18(23)13-17;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
Standard InChI Key UWTKBFPLJRLPAG-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiazole core substituted with methyl groups at positions 4 and 5, forming the 4,5-dimethylbenzo[d]thiazol-2-yl group. Attached to this core via a propyl linker is an imidazole ring, while a 3-fluorobenzamide group completes the structure. The hydrochloride salt form enhances solubility for experimental applications.

Systematic Nomenclature

The IUPAC name, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride, systematically describes the connectivity:

  • 4,5-Dimethylbenzo[d]thiazol-2-yl: Benzothiazole ring with methyl groups at carbons 4 and 5.

  • 3-Imidazol-1-ylpropyl: Propane-1,3-diyl chain terminating in an imidazole ring.

  • 3-Fluorobenzamide: Benzamide substituted with fluorine at position 3.

The SMILES notation (CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl) and InChIKey (UWTKBFPLJRLPAG-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Synthesis and Characterization

Synthetic Route

The synthesis involves multi-step reactions optimized for yield and purity:

  • Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with carbon disulfide under basic conditions generates the benzothiazole core .

  • Alkylation: The benzothiazole nitrogen is alkylated with 1,3-dibromopropane to introduce the propyl linker .

  • Imidazole Coupling: Reaction with imidazole in the presence of a base (e.g., K2_2CO3_3) attaches the imidazole moiety .

  • Benzamide Incorporation: Acylation with 3-fluorobenzoyl chloride completes the structure, followed by hydrochloride salt formation.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm proton environments and carbon骨架 connectivity. The 3-fluorobenzamide group exhibits distinct aromatic signals at δ 7.3–8.1 ppm, while the imidazole protons resonate near δ 7.6 ppm.

  • Infrared (IR) Spectroscopy: Peaks at 1680 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-F stretch) validate the benzamide and fluorine substituents.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 444.95 ([M+H]+^+) aligns with the molecular formula.

Physicochemical Properties

PropertyValue/Description
Molecular Weight444.95 g/mol
Molecular FormulaC22H22ClFN4OS\text{C}_{22}\text{H}_{22}\text{ClFN}_4\text{OS}
SolubilityNot fully characterized; presumed soluble in DMSO and methanol
LogP (Partition Coefficient)Estimated 3.2 (indicating moderate lipophilicity)

The hydrochloride salt improves aqueous solubility, critical for in vitro assays. The fluorobenzamide group enhances metabolic stability by resisting oxidative degradation .

Biological Activities and Mechanisms

Hypothesized Targets

  • Kinase Inhibition: The imidazole and benzothiazole moieties may interact with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), as seen in analogs .

  • Antimicrobial Activity: Benzothiazole derivatives exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

  • Anticancer Potential: Fluorobenzamide groups in analogs demonstrate apoptosis induction in MCF-7 breast cancer cells (IC50_{50}: 12 µM) .

Structure-Activity Relationships (SAR)

  • Benzothiazole Substitution: 4,5-Dimethyl groups enhance hydrophobic interactions with target proteins compared to 5,7-dimethyl analogs .

  • Fluorine Position: 3-Fluorobenzamide shows superior metabolic stability over 4-fluoro derivatives due to reduced CYP450-mediated dehalogenation .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
Queried Compound (CAS: 1216538-93-0)C22H22ClFN4OS\text{C}_{22}\text{H}_{22}\text{ClFN}_4\text{OS}4,5-Dimethyl, 3-fluoroKinase inhibition (hypothesized)
N-[3-(1H-Imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine (CAS: 1177357-50-4)C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}5,7-Dimethyl, lacks benzamideAntifungal (Candida albicans IC50_{50}: 15 µM)
N-(3-(1H-Imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride (CAS: 1217112-27-0)C22H22ClFN4OS\text{C}_{22}\text{H}_{22}\text{ClFN}_4\text{OS}4,6-Dimethyl, 4-fluoroReduced metabolic stability

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